ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate
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Overview
Description
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate is an organic compound with the molecular formula C11H14N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and features an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate can be synthesized through esterification reactions, where an acid reacts with an alcohol. The general reaction involves the condensation of 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoic acid.
Reduction: 2-methyl-2-(7H-purin-6-ylsulfanyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The ester group can undergo hydrolysis to release the active purine derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester used in perfumes and as a solvent
The uniqueness of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate lies in its purine moiety, which imparts specific biological activities and potential therapeutic applications that are not present in simpler esters .
Properties
IUPAC Name |
ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-4-17-10(16)11(2,3)18-9-7-8(13-5-12-7)14-6-15-9/h5-6H,4H2,1-3H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXTNMMGLRVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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